Cetirizine Glycerol Ester

Overview

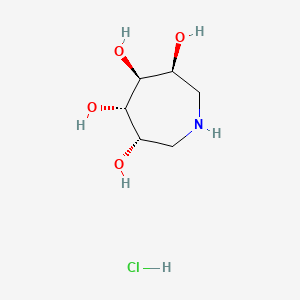

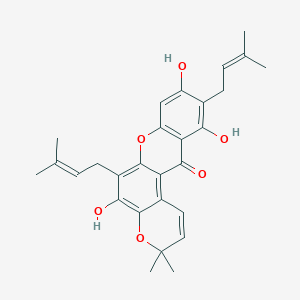

Description

Cetirizine Glycerol Ester is an impurity in the synthesis of Cetirizine . It is a compound with the molecular formula C24H31ClN2O5 . The chemical name is 2,3-Dihydroxypropyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate .

Synthesis Analysis

The reaction between cetirizine and polyols like sorbitol and glycerol has been studied. It was found that the carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters .Molecular Structure Analysis

The molecular structure of Cetirizine Glycerol Ester can be represented by the SMILES notation: ClC1=CC=C (C=C1)C (C2=CC=CC=C2)N3CCN (CCOCC (OCC (O)CO)=O)CC3 .Chemical Reactions Analysis

The ester formation between cetirizine and polyols are described in the literature. The carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters .Physical And Chemical Properties Analysis

Cetirizine Glycerol Ester has a molecular weight of 462.97 . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Scientific Research Applications

Pharmaceutical Field

Cetirizine Glycerol Ester is an impurity in the synthesis of Cetirizine , a non-sedating type histamine H1-receptor antagonist .

Application Summary

Cetirizine is used for the relief of symptoms of allergic conditions such as rhinitis and chronic urticaria (hives) . It provides a fast-to-the-runny nose, itching of the nose or throat, and, as a result of respiratory allergy, urticaria (hives) .

Methods of Application

The literature survey reveals few analytical methods reported for the simultaneous determination of cetirizine HCl and a high-performance liquid chromatography (HPLC) with isocratic elution .

Results or Outcomes

Cetirizine has been described as a long-acting, non-sedating antihistamine used for the relief of symptoms of allergic conditions .

Esterification of Glycerol

Cetirizine Glycerol Ester may have potential applications in the esterification of glycerol .

Application Summary

The esterification of glycerol is among the most-employed organic transformations for upgrading glycerol to glycerol esters . The key advantage here is the application of glycerol esters as a high-energy-density “drop-in” fuel additive, which can be blended back into the biodiesel pool .

Methods of Application

The processes using nanostructured solid/liquid acid catalysts for glycerol esterification are critically reviewed . The homogeneous catalysts reviewed include mineral acids and Brønsted acidic ionic liquids . The heterogeneous catalysts reviewed include solid acid catalysts such as metal oxides, ion-exchange resins, zeolites, and supported heteropoly acid-based catalysts .

Results or Outcomes

The techno-economic analysis studies have shown the process to be highly profitable, confirming the viability of glycerol esterification as a potential tool for economic value addition to the biorefinery industry .

Analytical Method Development and Validation

Cetirizine Glycerol Ester can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cetirizine .

Application Summary

The development and validation of analytical methods is a critical aspect of the pharmaceutical industry. Cetirizine Glycerol Ester can be used in this context for the development and validation of analytical methods for Cetirizine, an antihistaminic drug .

Methods of Application

The analytical method development and validation typically involve the use of high-performance liquid chromatography (HPLC) with isocratic elution .

Results or Outcomes

The development and validation of analytical methods can lead to more efficient and accurate production processes, ensuring the quality and safety of the final pharmaceutical product .

Synthesis of Cetirizine

Cetirizine Glycerol Ester is an impurity in the synthesis of Cetirizine .

Application Summary

Cetirizine is a non-sedating type histamine H1-receptor antagonist, and Cetirizine Glycerol Ester is an impurity that can occur during its synthesis .

Methods of Application

The synthesis of Cetirizine involves complex chemical reactions, and the presence of impurities like Cetirizine Glycerol Ester can be identified and quantified using analytical techniques .

Results or Outcomes

Analytical Method Development and Validation for Antihistaminic Drugs

Cetirizine Glycerol Ester can be used in the analytical method development and validation for antihistaminic drugs .

Application Summary

This application involves the development and validation of analytical methods for antihistaminic drugs, including Cetirizine . The process ensures the accuracy, precision, and consistency of the analytical methods used in pharmaceutical production .

Methods of Application

The methods involve high-performance liquid chromatography (HPLC) with isocratic elution . This technique separates the components of a mixture, allowing for the identification and quantification of each component .

Results or Outcomes

The development and validation of these analytical methods can lead to more efficient and accurate production processes, ensuring the quality and safety of the final pharmaceutical product .

Quality Control in Pharmaceutical Production

Cetirizine Glycerol Ester can be used in quality control during the commercial production of Cetirizine .

Application Summary

Quality control is a critical aspect of pharmaceutical production. It involves the use of various analytical methods to ensure the quality and safety of the final product .

Methods of Application

Quality control methods often involve the use of analytical techniques such as HPLC to identify and quantify the components of a mixture . In the case of Cetirizine production, Cetirizine Glycerol Ester can be identified and quantified as an impurity .

Future Directions

Cetirizine is used to treat various allergic symptoms. With the approval of IV cetirizine for the treatment of acute urticaria, there is a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Further studies on the co-administration of cetirizine with other drugs are recommended .

properties

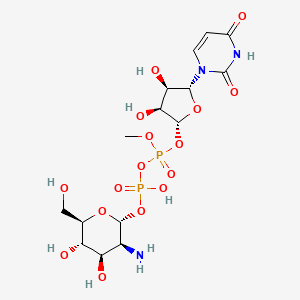

IUPAC Name |

[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRYNJABZABMBJ-PDUAMWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cetirizine Glycerol Ester Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

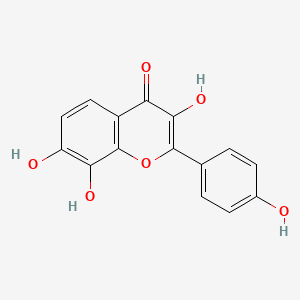

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)